Research suggests that trans-2,cis-6-nonadienal is biosynthesized from alpha-linolenic acid, a polyunsaturated fatty acid, by enzymes known as hydroperoxide lyases []. These enzymes break down specific molecules containing hydroperoxide groups, releasing volatile compounds like trans-2,cis-6-nonadienal in the process.
Trans-2,cis-6-nonadienal is a valuable tool in flavor and fragrance research due to its unique odor profile. It possesses a complex aroma described as green, leafy, watery, and floral []. Researchers utilize it for various purposes, including:
Trans-2,cis-6-Nonadienal, also known as cucumber aldehyde, is an organic compound with the molecular formula CHO and a molar mass of 138.21 g/mol. This compound is characterized by its structure as a doubly unsaturated aldehyde, featuring a nine-carbon chain with two double bonds. It is primarily recognized for its distinctive aroma, which is often described as green, leafy, and floral, contributing significantly to the scent of cucumbers and other fresh produce such as bread crust and watermelon .
Trans-2,cis-6-Nonadienal exhibits notable biological activities. It has been identified as a key plant volatile that plays a role in attracting pollinators and may have implications in plant defense mechanisms. Its aroma profile makes it significant in food science, where it contributes to flavor and scent profiles that enhance consumer appeal . Additionally, research indicates potential irritant properties at high concentrations, necessitating careful handling in various applications .
The synthesis of trans-2,cis-6-nonadienal can be achieved through several methods:
Trans-2,cis-6-nonadienal finds extensive applications across various industries:
Research on interaction studies involving trans-2,cis-6-nonadienal primarily focuses on its olfactory properties and interactions with other compounds in flavor formulations. Its low detection threshold (in the order of parts per billion) indicates its potency in sensory applications, requiring careful dosage to achieve desired effects without overpowering other notes in formulations .
Several compounds share structural similarities or aromatic profiles with trans-2,cis-6-nonadienal. Here are some notable examples:
Trans-2,cis-6-nonadienal stands out due to its specific green and watery aroma associated with cucumbers, making it particularly valuable in flavor and fragrance applications compared to its similar counterparts.
Irritant